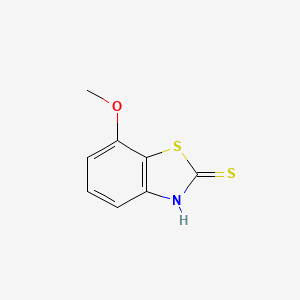
7-methoxy-1,3-benzothiazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methoxy-1,3-benzothiazole-2-thiol is a sulfur-containing heterocyclic compound with the molecular formula C8H7NOS2 It is a derivative of benzothiazole, a structure that consists of a benzene ring fused to a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-1,3-benzothiazole-2-thiol typically involves the condensation of 2-aminobenzenethiol with methoxy-substituted aldehydes or ketones. One common method includes the reaction of 2-aminobenzenethiol with 4-methoxybenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the benzothiazole ring.
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
7-methoxy-1,3-benzothiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding benzothiazoline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, benzothiazolines, and various substituted benzothiazoles, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Anticancer Properties
Research indicates that 7-methoxy-1,3-benzothiazole-2-thiol exhibits notable anticancer properties. Studies have shown that this compound can induce apoptosis in various cancer cell lines by interacting with BCL-2 family proteins, which play a significant role in regulating cell death pathways.
Case Study: Cytotoxicity Against Cancer Cell Lines
- A study reported IC50 values ranging from 3.58 to 15.36 μM against multiple cancer cell lines.
- Specifically, compound derivatives demonstrated remarkable potency:
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibits activity against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .
Applications in Medicinal Chemistry
This compound is being explored for various therapeutic applications:
- Anticancer Agents : The compound's ability to induce apoptosis and inhibit tumor growth positions it as a promising candidate for cancer therapy.
- Antimicrobial Agents : Its effectiveness against pathogens suggests potential use in treating infections.
- Diagnostic Agents : Research is ongoing into its role as a diagnostic tool for specific diseases due to its unique chemical properties .
Mécanisme D'action
The mechanism of action of 7-methoxy-1,3-benzothiazole-2-thiol involves its interaction with various molecular targets. In the case of its anti-cancer activity, the compound induces apoptosis by interacting with the BCL-2 family of proteins, leading to the release of cytochrome c from mitochondria and activation of caspases . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-mercaptobenzothiazole: Another benzothiazole derivative with similar thiol functionality but without the methoxy group.
4-methoxybenzothiazole: Lacks the thiol group but contains the methoxy substituent on the benzene ring.
Benzothiazole-2-thiol: Similar structure but without the methoxy group.
Uniqueness
7-methoxy-1,3-benzothiazole-2-thiol is unique due to the presence of both the methoxy and thiol groups, which confer distinct chemical reactivity and biological activity. The methoxy group enhances the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes, while the thiol group is crucial for its reactivity and interaction with biological targets .
Propriétés
Formule moléculaire |
C8H7NOS2 |
|---|---|
Poids moléculaire |
197.3 g/mol |
Nom IUPAC |
7-methoxy-3H-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C8H7NOS2/c1-10-6-4-2-3-5-7(6)12-8(11)9-5/h2-4H,1H3,(H,9,11) |
Clé InChI |
FIDWAAQFVRHGAU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1SC(=S)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















